molecular formula C28H26N2O4S B11383653 5,7-dimethyl-4-oxo-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide

5,7-dimethyl-4-oxo-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide

Cat. No.: B11383653
M. Wt: 486.6 g/mol
InChI Key: HULNNFMCZVOBOD-UHFFFAOYSA-N
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Description

5,7-DIMETHYL-4-OXO-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by its unique structure, which includes a chromene core, a cyclopenta[b]thiophene moiety, and a phenylethylcarbamoyl group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-DIMETHYL-4-OXO-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction involving appropriate aldehydes and ketones under acidic or basic conditions.

    Introduction of the Cyclopenta[b]thiophene Moiety: This step involves the cyclization of a suitable precursor to form the cyclopenta[b]thiophene ring. This can be achieved using reagents such as sulfur and phosphorus pentachloride.

    Attachment of the Phenylethylcarbamoyl Group: The final step involves the coupling of the phenylethylcarbamoyl group to the chromene-cyclopenta[b]thiophene intermediate. This can be done using carbodiimide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-DIMETHYL-4-OXO-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5,7-DIMETHYL-4-OXO-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5,7-DIMETHYL-4-OXO-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dimethoxyflavone: A flavonoid with similar structural features but different functional groups.

    2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid: Another complex organic compound with a different core structure.

Uniqueness

5,7-DIMETHYL-4-OXO-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4H-CHROMENE-2-CARBOXAMIDE is unique due to its combination of a chromene core, a cyclopenta[b]thiophene moiety, and a phenylethylcarbamoyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C28H26N2O4S

Molecular Weight

486.6 g/mol

IUPAC Name

5,7-dimethyl-4-oxo-N-[3-(2-phenylethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]chromene-2-carboxamide

InChI

InChI=1S/C28H26N2O4S/c1-16-13-17(2)24-20(31)15-22(34-21(24)14-16)26(32)30-28-25(19-9-6-10-23(19)35-28)27(33)29-12-11-18-7-4-3-5-8-18/h3-5,7-8,13-15H,6,9-12H2,1-2H3,(H,29,33)(H,30,32)

InChI Key

HULNNFMCZVOBOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCCC5=CC=CC=C5)C

Origin of Product

United States

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